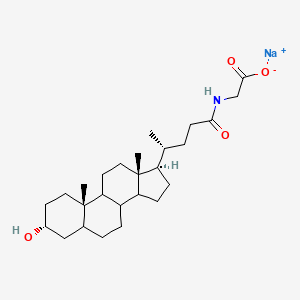
Sodium glycolithocholate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycolithocholic acid sodium salt is a glycine-conjugated form of lithocholic acid, a secondary bile acid. It is known for its role in cholesterol metabolism and bile acid synthesis within the liver. This compound is significant in the absorption of dietary lipids in the small intestine .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of glycolithocholic acid sodium salt generally involves the following steps:
Reacting lithocholic acid with diethylaminomethylformamide: to obtain the substrate.
Reacting the substrate with glycine: to generate glycolithocholic acid.
Industrial Production Methods
In industrial settings, the compound is typically synthesized by combining lithocholic acid with glycine under controlled conditions. The reaction is facilitated by the use of solvents like DMSO and ethanol to ensure proper solubility and reaction efficiency .
化学反应分析
Types of Reactions
Glycolithocholic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of oxidized bile acids.
Reduction: Formation of reduced bile acids.
Substitution: Formation of substituted bile acid derivatives.
科学研究应用
Glycolithocholic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its role in cholesterol metabolism and bile acid synthesis.
Medicine: Investigated for its potential therapeutic effects in metabolic diseases and obesity.
Industry: Utilized in the production of pharmaceuticals and biochemical research
作用机制
Glycolithocholic acid sodium salt acts as a detergent to solubilize fats for absorption in the intestine. It binds to bile acids and facilitates their absorption. The compound interacts with various molecular targets, including bile acid receptors and transporters, to exert its effects .
相似化合物的比较
Similar Compounds
- Glycocholic acid
- Glycodeoxycholic acid
- Glycoursodeoxycholic acid
- Sodium taurolithocholate
Uniqueness
Glycolithocholic acid sodium salt is unique due to its specific glycine conjugation, which enhances its solubility and absorption properties compared to other bile acids. This makes it particularly effective in promoting lipid absorption and cholesterol metabolism .
属性
分子式 |
C26H42NNaO4 |
|---|---|
分子量 |
455.6 g/mol |
IUPAC 名称 |
sodium;2-[[(4R)-4-[(3R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO4.Na/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31);/q;+1/p-1/t16-,17?,18-,19?,20-,21?,22?,25+,26-;/m1./s1 |
InChI 键 |
LQKBJAKZKFBLIB-DVTCRTTASA-M |
手性 SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC[C@H](C4)O)C)C.[Na+] |
规范 SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















